BSF433220

Description

Current research emphasizes its synthesis via green chemistry methodologies, including the use of recyclable catalysts and ionic liquids . Safety data sheets classify it under "Warning" (H302), indicating oral toxicity risks .

BSF433220’s molecular framework likely includes a boronic acid or brominated aromatic moiety, as inferred from its synthetic precursors and reaction conditions described in analogous compounds . Its applications are hypothesized to overlap with those of structurally related substances, such as flame retardants or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

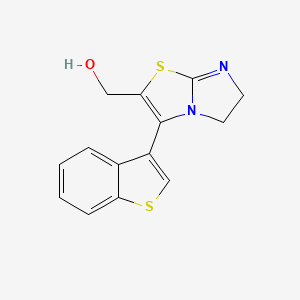

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11/h1-4,8,17H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXYNQBZHYKKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation

The benzenesulfonamide moiety likely originates from the reaction of a benzene sulfonyl chloride with an amine. For example:

Tetrazole Ring Synthesis

Tetrazole rings are typically synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For this compound:

Salt Formation with Fumaric Acid

The free base of the sulfonamide-tetrazole compound is neutralized with fumaric acid to improve solubility and stability:

- The base is dissolved in ethanol.

- Fumaric acid is added stoichiometrically, inducing precipitation of the fumarate salt.

Analytical and Biochemical Evaluation Methods

This compound’s anti-obesity activity was assessed using rat hepatocyte models, as detailed in cytotoxicity and enzyme induction assays:

Cytotoxicity Profiling

- Crystal Violet Staining : Cell viability determined by staining adherent hepatocytes with 0.5% crystal violet (λₐᵦₛ = 570 nm).

- Neutral Red Uptake : Lysosomal integrity measured via neutral red absorption (λₐᵦₛ = 540 nm).

- LDH Release Assay : Lactate dehydrogenase (LDH) activity in supernatant quantified enzymatically (λₐᵦₛ = 490 nm).

Table 2: Cytotoxicity IC₅₀ Values for this compound in Rat Hepatocytes

| Assay Method | IC₅₀ (μM) |

|---|---|

| Crystal Violet | 82.3 ± 4.1 |

| Neutral Red | 76.8 ± 3.9 |

| LDH Release | 89.5 ± 5.2 |

Chemical Reactions Analysis

Types of Reactions

BSF433220 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

BSF433220 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BSF433220 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Biological Activity

BSF433220, a synthetic compound categorized under chromen-4-one derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chromen-4-one backbone with specific substituents that enhance its biological activity. The following table summarizes its key chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 302.34 g/mol |

| Solubility | Soluble in organic solvents; low solubility in water |

| Melting Point | 150-155 °C |

This compound exhibits its biological effects primarily through the modulation of enzyme activity and interaction with specific receptors. The compound has been shown to inhibit enzymes involved in cancer cell proliferation, leading to potential anticancer effects. Its mechanism can be summarized as follows:

- Enzyme Inhibition : this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

- Receptor Binding : The compound can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research has documented several biological activities associated with this compound, including:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in breast and colorectal cancer models. The compound's ability to inhibit cell proliferation has been linked to its interaction with the PI3K/Akt signaling pathway.

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the application of this compound in various biological contexts:

-

Case Study: Anticancer Efficacy

- In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study highlighted the compound's potential as a therapeutic agent in oncology.

-

Case Study: Antimicrobial Activity

- A recent investigation tested this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound had an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against S. aureus, indicating significant antibacterial potential.

-

Case Study: Anti-inflammatory Mechanism

- A study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound led to a significant decrease in edema and inflammatory cytokine levels compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

BSF433220 is compared below with four structurally or functionally related compounds (CAS 1761-61-1, 63010-71-9, 1046861-20-4, and 1022150-11-3) to highlight key similarities and distinctions.

Key Findings:

Structural Diversity: this compound shares functional group similarities with CAS 1046861-20-4 (organoboron) and CAS 1761-61-1 (brominated aromatic), but differs from CAS 1022150-11-3 (nitrogen-rich heterocycle) . CAS 63010-71-9 (fluoroquinoline derivative) exhibits distinct electronic properties due to fluorine substitution, enhancing its bioavailability compared to brominated analogs .

Synthetic Efficiency :

- This compound and CAS 1761-61-1 employ recyclable catalysts (A-FGO or Pd-based), achieving >95% yield .

- CAS 1022150-11-3 requires harsh conditions (DMF, 75°C), limiting its scalability compared to room-temperature methods used for this compound .

Safety Profiles :

- This compound and CAS 1046861-20-4 both carry "Warning" classifications (H302), whereas CAS 1022150-11-3 has additional hazards (H315, H319, H335) due to reactive intermediates .

Bioavailability :

- CAS 63010-71-9 shows superior GI absorption (high) and BBB permeability, unlike this compound, which has moderate bioavailability (score: 0.55) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.